N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide is a complex organic compound notable for its intricate molecular structure and potential applications in medicinal chemistry. This compound is classified under amides due to the presence of the amide functional group in its structure. The compound's unique features stem from its specific arrangement of atoms and functional groups, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers and databases, including ChemDiv and PubChem. Its classification primarily falls under organic compounds with a focus on medicinal chemistry due to its potential therapeutic applications. The molecular formula is C20H23N3O4S, indicating a significant number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that contribute to its chemical properties and behavior in biological systems.
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide typically involves multi-step organic reactions. Initial steps may include the formation of the 3,4-dimethoxyphenyl ethyl group through alkylation methods or condensation reactions with suitable precursors.
The synthesis may require specific reagents such as acetic anhydride or various catalysts depending on the reaction conditions. The reaction environment (temperature, pressure) must be carefully controlled to maximize yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide can be represented using various structural formulas including SMILES and InChI formats:
Cc1c(C)sc(N=CN2CC(NCCc(cc3)cc(OC)c3OC)=O)c1C2=O
The molecular weight of this compound is approximately 401.49 g/mol with a complex arrangement that includes multiple functional groups contributing to its chemical reactivity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide can participate in various chemical reactions typical for amides and complex organic compounds:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cellular pathways.
Studies may reveal that this compound acts through inhibition or modulation of certain pathways related to cancer or inflammation based on its structural analogs' known activities.
Key physical properties include:
Chemical properties include:
These properties indicate moderate lipophilicity and relatively low solubility in water.
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide has potential applications in:
Research continues into its efficacy and safety profiles for therapeutic use in various medical conditions.
This comprehensive analysis provides insight into the multifaceted nature of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}hexanamide as a significant compound in organic chemistry and pharmacology.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7